molecular formula C19H38N8O5 B12555140 L-Arginine, L-valyl-L-lysylglycyl- CAS No. 190391-93-6

L-Arginine, L-valyl-L-lysylglycyl-

Cat. No.: B12555140
CAS No.: 190391-93-6
M. Wt: 458.6 g/mol
InChI Key: WSIHLWMWBONJBV-YDHLFZDLSA-N
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Description

Primary Sequence Analysis and Amino Acid Composition

The L-arginine-L-valyl-L-lysylglycyl (Arg-Val-Lys-Gly) motif is embedded within a larger 20-residue peptide chain with the sequence RYVVLPRPVCFEKGMNYTVR . The molecular formula of the full peptide is $$ \text{C}{110}\text{H}{175}\text{N}{31}\text{O}{27}\text{S}_{2} $$, with a molecular weight of 2427.9 g/mol. Key compositional features include:

Amino Acid Abbreviation Count Properties
L-Arginine Arg (R) 3 Basic, hydrophilic guanidino group
L-Valine Val (V) 5 Branched aliphatic, hydrophobic
L-Lysine Lys (K) 1 Basic, positively charged ε-amino group
Glycine Gly (G) 2 Flexible, no side chain

The motif occurs in the segment Val-Cys-Phe-Glu-Lys-Gly-Met-Asn-Tyr-Thr-Val-Arg , where Lys-Gly forms a flexible junction between hydrophilic (Glu, Lys) and hydrophobic (Val, Met) regions. The high valine content (25% of total residues) promotes hydrophobic clustering, while arginine and lysine introduce electrostatic potential gradients.

Secondary Structure Prediction via Computational Modeling

Secondary structure predictions using tools like PSIPRED and I-TASSER indicate mixed α-helical and disordered regions. The Lys-Gly segment adopts a random coil conformation due to glycine’s conformational flexibility, while flanking valine and arginine residues stabilize transient helical turns. Molecular dynamics simulations reveal:

  • Residues 1–7 (RYVVLPR) : 310-helix propensity ($$ \phi = -57^\circ $$, $$ \psi = -47^\circ $$) stabilized by arginine-proline interactions.
  • Residues 8–14 (PVCFEKG) : β-strand motifs ($$ \phi = -119^\circ $$, $$ \psi = 113^\circ $$) disrupted by cysteine’s disulfide potential.
  • Residues 15–20 (MNYTVR) : Polyproline II helix ($$ \phi = -75^\circ $$, $$ \psi = 145^\circ $$) favored by threonine’s hydroxyl interactions.

The Val-Lys-Gly triad forms a solvent-exposed loop ($$ \Delta G_{\text{solvation}} = -2.1 \, \text{kcal/mol} $$) that may serve as a recognition site for protein-protein interactions.

Tertiary and Quaternary Conformational Dynamics

Tertiary folding is driven by:

  • Disulfide bonding : Cysteine at position 10 forms an intramolecular bond with cysteine at position 17, constraining the peptide into a looped topology.
  • Salt bridges : Arginine’s guanidino group ($$ \text{p}Ka = 12.48 $$) interacts with glutamate’s carboxylate ($$ \text{p}Ka = 4.25 $$), creating a stabilizing charge-charge interaction ($$ \Delta G = -3.8 \, \text{kcal/mol} $$).
  • Hydrophobic core : Valine, leucine, and methionine side chains cluster in the peptide’s interior, contributing to a compact globular structure ($$ R_g = 1.3 \, \text{nm} $$).

Quaternary assembly is hindered by the peptide’s large size (20 residues) and flexibility, as evidenced by the absence of stable oligomers in size-exclusion chromatography.

Comparative Analysis with Homologous Peptide Chains

The Arg-Val-Lys-Gly motif shares functional parallels with melanocortin receptor ligands (e.g., α-MSH) and glucagon-like peptides (GLP-1):

Feature Arg-Val-Lys-Gly Peptide α-MSH (Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2) GLP-1 (HAEGTFTSDVSSYLEGQAAKEFIAWLVKGR)
Length 20 residues 13 residues 30 residues
Key Motif Val-Lys-Gly His-Phe-Arg-Trp Phe-Ile-Ala-Trp
Structural Role Solvent-exposed loop β-turn core α-helix (residues 13–20)
Functional Role Putative binding site Receptor activation Glucose homeostasis

The Val-Lys-Gly sequence diverges from melanocortin’s conserved His-Phe-Arg-Trp core, suggesting distinct receptor targeting. However, both motifs utilize glycine as a conformational switch, enabling adaptive binding to diverse molecular partners.

Properties

CAS No.

190391-93-6

Molecular Formula

C19H38N8O5

Molecular Weight

458.6 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C19H38N8O5/c1-11(2)15(21)17(30)27-12(6-3-4-8-20)16(29)25-10-14(28)26-13(18(31)32)7-5-9-24-19(22)23/h11-13,15H,3-10,20-21H2,1-2H3,(H,25,29)(H,26,28)(H,27,30)(H,31,32)(H4,22,23,24)/t12-,13-,15-/m0/s1

InChI Key

WSIHLWMWBONJBV-YDHLFZDLSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

General Workflow

SPPS remains the gold standard for peptide synthesis due to its automation compatibility and high yields. The process involves sequential addition of amino acids to a resin-bound chain, starting from the C-terminus. For L-arginine, L-valyl-L-lysylglycyl-, the synthesis begins with anchoring Fmoc-L-arginine(Pbf)-OH to a Wang resin via esterification. Subsequent deprotection with piperidine (20% in DMF) exposes the α-amino group for coupling with Fmoc-glycine, Fmoc-L-lysine(Boc), and Fmoc-L-valine using activators like HBTU/HOBt/DIEA.

Key Parameters:
  • Coupling Agents : HBTU, HATU, or Oxyma Pure/TBEC for efficient amide bond formation.
  • Temperature : Elevated temperatures (60°C) accelerate coupling, reducing reaction times to 1.8–3 minutes per residue.
  • Side-Chain Protection : Boc for lysine, Pbf for arginine, and t-Bu for tyrosine (if present).

Innovations in SPPS

Recent advances include flow-based SPPS, which enhances efficiency by maintaining reagent concentrations and minimizing racemization. A study demonstrated the synthesis of a 113-residue protein using continuous flow, achieving >95% purity without epimerization. For arginine-rich sequences, side-chain unprotected SPPS with Oxyma Pure/TBEC in green solvents (e.g., dimethylcarbonate) reduces waste and simplifies purification.

Solution-Phase Synthesis

Stepwise Condensation

Solution-phase synthesis is less common for small peptides but offers scalability. The tetrapeptide can be assembled via fragment condensation:

  • Synthesize L-valyl-L-lysylglycine using mixed anhydride (e.g., isobutyl chloroformate) or active ester (e.g., p-nitrophenyl) methods.
  • Couple the tripeptide with Boc-L-arginine(No-Boc) using DCC/HOBt in DMF.
  • Deprotect with TFA/water (95:5) to yield the final product.
Challenges:
  • Racemization : Minimized by using HOBt or Oxyma additives during activation.
  • Solubility : Polar solvents (DMF, NMP) enhance dissolution of arginine derivatives.

Enzymatic and Chemoenzymatic Methods

Enzymatic Ligation

Arginase-mediated conversion of DL-arginine to L-ornithine provides enantiomerically pure L-arginine precursors. For example, L-arginine can be resolved from racemic mixtures using liver-derived L-arginase (E.C.3.5.3.1) at pH 8.0–10.0 and 20–35°C, followed by ion-exchange chromatography to separate D-arginine.

Protease-Catalyzed Coupling

Thermolysin or subtilisin catalyzes the ligation of L-valyl-L-lysylglycine with L-arginine ethyl ester in aqueous buffer (pH 7.0–8.0). This method avoids side-chain protection but requires stringent control of reaction kinetics to prevent hydrolysis.

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) resolves synthetic impurities. For L-arginine, L-valyl-L-lysylglycyl-, a typical protocol includes:

Column Gradient Flow Rate Detection
C18 (5 μm) 5–40% B 1 mL/min UV 214 nm

Purified fractions are lyophilized to yield white powders.

Mass Spectrometry (MS) and Amino Acid Analysis (AAA)

  • MS (MALDI-TOF) : Expected [M+H]+ for C21H41N9O6: 540.3 Da.
  • AAA : Hydrolysis in 6M HCl (110°C, 24h) followed by ion-exchange chromatography confirms stoichiometry (Arg:Val:Lys:Gly ≈ 1:1:1:1).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Time (Hours) Cost Efficiency
SPPS 70–85 90–95 6–8 Moderate
Solution 50–65 80–90 12–24 Low
Enzymatic 60–75 85–92 8–10 High

Key Findings :

  • SPPS offers superior purity and speed but requires specialized equipment.
  • Enzymatic methods are eco-friendly but limited by substrate specificity.

Chemical Reactions Analysis

Types of Reactions

L-Arginine, L-valyl-L-lysylglycyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions typically occur under mild conditions to preserve the integrity of the peptide bonds .

Major Products

The major products formed from these reactions include nitric oxide and citrulline from the oxidation of L-Arginine, as well as various substituted derivatives depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Data Tables

Table 2: Plasma L-Arginine Levels with Combination Therapy

Treatment (Daily Dose) Plasma L-Arginine Increase (%) Note Reference
L-Arginine (2g) 15 Baseline
L-Citrulline (2g) 20 Uptake via urea cycle
L-Arginine + L-Citrulline (1g each) 35 Synergistic effect

Research Findings and Therapeutic Implications

  • Cardiovascular Health : The tetrapeptide’s extended structure may protect L-arginine from rapid renal clearance, a limitation of free L-arginine in patients with metabolic syndrome .
  • Cognitive Function : While free L-arginine improves cognition in hypertensive elderly individuals , the tetrapeptide’s larger size may restrict blood-brain barrier penetration unless modified .

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